Selective, non-competitive and reversible IMPDH inhibitor (IC50 = 3 μM). Immunosuppressant agent. Inhibits guanosine synthesis. Shows antiparasitic effects and suppresses T cells and B cells in vivo. Orally active.
Mycophenolate mofetil is a prodrug form of mycophenolic acid. In vivo, mycophenolate mofetil (12.5 mg/kg) increases duration of transplant motor activity in a rabbit model of retroperitoneal heterotopic heart transplantation. It eliminates formation of microbleeds and hemorrhages in the cerebrum of stroke-prone spontaneously hypertensive rats. Mycophenolate mofetil also lowers mean arterial pressure (MAP) and reduces urinary albumin excretion and glomerulosclerosis, markers of renal damage, in a mouse model of systemic lupus erythematosus (SLE).
Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)
Mycophenolate mofetil, also known as cellcept or RS 61443, belongs to the class of organic compounds known as phthalides. Phthalides are compounds containing a 3-hydrocarbylidene-2-benzofuran-1(3H)-one moiety,. Mycophenolate mofetil is a drug which is used for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac or hepatic transplants. mycophenolate mofetil should be used concomitantly with cyclosporine and corticosteroids.. Mycophenolate mofetil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mycophenolate mofetil has been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolate mofetil is primarily located in the membrane (predicted from logP). Mycophenolate mofetil participates in a number of enzymatic reactions. In particular, Mycophenolate mofetil can be converted into N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide; which is mediated by the enzyme cocaine esterase. In addition, Mycophenolate mofetil can be converted into N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide; which is mediated by the enzymes liver carboxylesterase 1 and cocaine esterase. In humans, mycophenolate mofetil is involved in the mycophenolic Acid metabolism pathway.
Mycophenolate mofetil is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol. In the liver, it is metabolised to mycophenolic acid, an immunosuppressant for which it is a prodrug. It is widely used to prevent tissue rejection following organ transplants as well as for the treatment of certain autoimmune diseases. It has a role as an immunosuppressive agent, a prodrug, an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an anticoronaviral agent. It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester and a tertiary amino compound. It derives from a mycophenolic acid and a 2-(morpholin-4-yl)ethanol.